molecular formula C5H7ClO B120067 (E)-2-Methylcrotonoyl chloride CAS No. 35660-94-7

(E)-2-Methylcrotonoyl chloride

Cat. No. B120067
CAS RN: 35660-94-7
M. Wt: 118.56 g/mol
InChI Key: TUNLYEHIVPWOHK-ONEGZZNKSA-N
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Description

(E)-2-Methylcrotonoyl chloride, also known as 2-methyl-2-propenoyl chloride, is an organochloride compound with the molecular formula C4H5ClO. It is a colorless liquid with a pungent odor, and is used in the synthesis of various organic compounds. It is also used in the production of pharmaceuticals, dyes, and other compounds.

Scientific Research Applications

Synthesis of Bioactive Molecules

Tigloyl chloride is used in the synthesis of bioactive molecules, particularly in the creation of barrigenol-like triterpenoids (BATs). These compounds have shown promising anti-tumor , anti-inflammatory , and anti-Alzheimer’s activities . The tigloyl group can be attached to various positions on BATs, influencing their biological activity and potency.

Anti-Tumor Activity

One of the significant applications of tigloyl chloride is in the development of anti-tumor agents. A study has demonstrated that a compound with a tigloyl unit linked at the C-16 position exhibited potent inhibitory activity against human breast cell line (MCF-7) and cervical cancer cell line (HeLa), comparable to the positive control, doxorubicin hydrochloride . This compound also showed reduced hemolysis toxicity, making it a potential candidate for safer anti-tumor medication.

Chemical Analysis and Quality Control

Tigloyl chloride is involved in analytical chemistry as a reagent for the synthesis of standards and derivatives used in gas chromatography-mass spectrometry (GC-MS) analysis. This helps in the identification and quantification of complex mixtures in various samples .

properties

IUPAC Name

(E)-2-methylbut-2-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO/c1-3-4(2)5(6)7/h3H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNLYEHIVPWOHK-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801299929
Record name (2E)-2-Methyl-2-butenoyl chloride
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Molecular Weight

118.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-Methylcrotonoyl chloride

CAS RN

35660-94-7
Record name (2E)-2-Methyl-2-butenoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35660-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (E)-2-Methylcrotonoyl chloride
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Record name (2E)-2-Methyl-2-butenoyl chloride
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Record name (E)-2-methylcrotonoyl chloride
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Q & A

Q1: What is the role of tigloyl chloride in the synthesis of the natural product, methyl 10-(2-methyl-2-butenoyl-oxy)-(2Z, 8Z)-2, 8-decadiene-4, 6-diynoate, isolated from Solidago altissima? []

A: Tigloyl chloride, also known as (E)-2-methylcrotonoyl chloride, was employed to introduce the 2-methyl-2-butenoyloxy side chain into the target molecule. Researchers synthesized both the (E)- and (Z)- isomers of the ester using tigloyl chloride and the mixed anhydride of angelic acid, respectively. Comparison with the isolated natural product confirmed the (Z)-configuration in the naturally occurring compound. [] This highlights the importance of stereochemistry in natural product synthesis.

Q2: Can you elaborate on the use of tigloyl chloride in the synthesis of cladobotryal, CJ16,169, and CJ16,170? []

A: While the provided abstract doesn't explicitly mention the use of tigloyl chloride in the synthesis of cladobotryal, CJ16,169, and CJ16,170, it highlights the use of a similar reagent, "tigloyl chloride," for acylation. This suggests a potential application of tigloyl chloride for introducing a tigloyl group during the multi-step synthesis of these complex natural products. [] Further investigation into the full text of the research article would be necessary to confirm the specific role of tigloyl chloride in this context.

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